molecular formula C18H21N5O3S B2550077 Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate CAS No. 894000-95-4

Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate

Cat. No. B2550077
CAS RN: 894000-95-4
M. Wt: 387.46
InChI Key: DHXXJDUTBKTFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . A key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular formula of this compound is C18H21N5O3S and its molecular weight is 387.46.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Research has explored the synthesis of novel compounds with structural similarities to Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate, demonstrating significant antiproliferative activity against human cancer cell lines. For instance, a study on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines found that some compounds showed good activity, suggesting potential as anticancer agents (L. Mallesha et al., 2012).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, designed and synthesized based on the structure of IMB-1402, showed considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis strains. This highlights the compound's framework as a potent scaffold for developing antimycobacterial agents (Kai Lv et al., 2017).

Complex Formation and Spectroscopic Analysis

The compound and its derivatives have also been investigated for their ability to form complexes with metals. A study on ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its Ni(II), Zn(II), and Cd(II) complexes utilized spectroscopic and DFT techniques for characterization. This research could pave the way for novel applications in material science and coordination chemistry (O. Prakash et al., 2014).

Antioxidant Activity

Another study focused on the synthesis and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, indicating that some newly synthesized pyrrolyl selenolopyridine compounds exhibited remarkable antioxidant activity. This suggests the compound's utility in developing antioxidant agents (R. Zaki et al., 2017).

Novel Carbonylation Reactions

Research into the carbonylation reactions of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of rhodium catalysts revealed a novel carbonylation at a C−H bond in the piperazine ring. This study opens new pathways for the synthesis of complex organic molecules and further exploration of carbonylation chemistry (Y. Ishii et al., 1997).

GyrB Inhibitors for Tuberculosis

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, certain compounds showed promising activity against all tests, highlighting their potential as antituberculosis agents (V. U. Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-26-18(25)23-10-8-22(9-11-23)17(24)13-27-16-6-5-15(20-21-16)14-4-3-7-19-12-14/h3-7,12H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXJDUTBKTFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331637
Record name ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

894000-95-4
Record name ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.